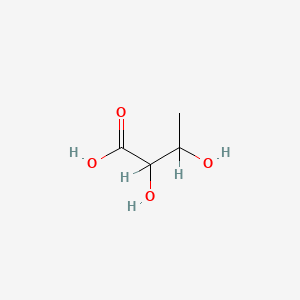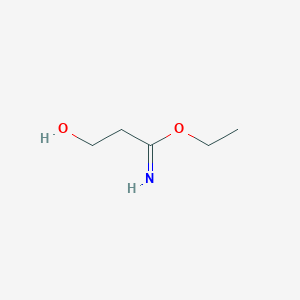
2,3-Dihydroxybutanoic acid
説明
4-Deoxyerythronic acid, also known as 2, 3-dihydroxybutanoic acid, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 4-Deoxyerythronic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 4-Deoxyerythronic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-deoxyerythronic acid is primarily located in the cytoplasm.
科学的研究の応用
Synthesis in Aplysiatoxins Research
2,3-Dihydroxybutanoic acid has been utilized in the synthesis of aplysiatoxins, particularly in preparing a selectively-protected form of its moiety for further reactions. The synthesis involves the use of a protected form of (R)-3,4-dihydroxybutanoic acid with specific protecting groups, contributing to studies in organic chemistry and potential medical applications (Walkup & Cunningham, 1987).
Role in Wine Aroma Compounds
In the food and beverage industry, 2,3-Dihydroxybutanoic acid plays a role as a precursor to relevant wine aroma compounds. A method for its quantitative determination in wine and other alcoholic beverages was developed, underscoring its significance in the sensory profile of these products (Gracia-Moreno, Lopez, & Ferreira, 2015).
Cyclization Reactions for Pharmaceutical Compounds
The compound has been a substrate for cyclization reactions, forming γ-lactones, oxazolidinones, oxazolines, and aziridines. These reactions are significant for the development of highly-functionalized pharmaceutical compounds (Esgulian et al., 2017).
Enzymatic Studies in Bacteria
2,3-Dihydroxybutanoic acid has been used in structural and activity studies involving enzymes in bacteria, like the αβ-dihydroxyacid dehydratase of Salmonella typhimurium. These studies enhance the understanding of bacterial biosynthetic pathways, which is essential for biotechnological applications (Armstrong, Lipscomb, Crout, & Morgan, 1985).
Feeding Suppressant Research
In physiological research, derivatives of 2,3-Dihydroxybutanoic acid have been investigated for their role in regulating feeding, suggesting potential therapeutic applications for disorders like obesity (Plata-salamán, Oomura, & Shimizu, 1986).
Production of Chiral Hydroxyalkanoates
This compound is also relevant in the production of polyhydroxyalkanoates (PHAs), a family of polyesters that include chiral hydroxyalkanoic acids, for applications in biodegradable plastics and other materials (Chen & Wu, 2005).
特性
IUPAC Name |
2,3-dihydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGYXZSURQALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862402 | |
| Record name | 2,3-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3413-97-6, 759-06-8 | |
| Record name | NSC181495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC69870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)





